Trifluoroethanethioyl fluoride

Description

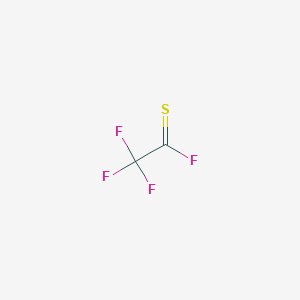

Structure

3D Structure

Properties

CAS No. |

754-13-2 |

|---|---|

Molecular Formula |

C2F4S |

Molecular Weight |

132.08 g/mol |

IUPAC Name |

2,2,2-trifluoroethanethioyl fluoride |

InChI |

InChI=1S/C2F4S/c3-1(7)2(4,5)6 |

InChI Key |

GJEYOMRYFSEJBX-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)(C(F)(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Trifluoroethanethioyl Fluoride and Analogues

Direct Synthesis Approaches

Direct methods for synthesizing trifluoroethanethioyl fluoride (B91410) and related compounds often involve high-energy processes or reactions with elemental sulfur, leveraging the reactivity of fluorinated precursors.

A primary route to simple perfluorothioacyl fluorides involves the thermal decomposition, or pyrolysis, of fluorinated 1,3-dithietane (B8821032) rings. researchgate.net The synthesis begins with thiophosgene (B130339) (CSCl₂), which dimerizes upon exposure to ultraviolet light to form 2,2,4,4-tetrachloro-1,3-dithietane. thieme-connect.dewikipedia.org This chlorinated dimer undergoes fluorination, often using reagents like antimony(III) fluoride, to yield 2,2,4,4-tetrafluoro-1,3-dithietane. thieme-connect.de

The crucial step is the subsequent pyrolysis of this stable, fluorinated dithietane. thieme-connect.de When heated to high temperatures (typically 475–500 °C), the dithietane ring cracks, yielding two molecules of thiocarbonyl difluoride (CF₂S). thieme-connect.de While this specific process directly yields thiocarbonyl difluoride, it establishes a foundational methodology. researchgate.netthieme-connect.de It has been reported that trifluorothioacetyl fluoride (CF₃C(S)F) and other perfluorothioacyl fluorides can be synthesized through analogous methods. researchgate.net Another related pathway involves the decomposition of alkali or alkali earth metal salts of trifluoromethanethiol, which can yield both thiocarbonyl difluoride and trifluorothioacetyl fluoride. thieme-connect.dethieme-connect.de

Table 1: Pyrolysis Conditions for Thiocarbonyl Difluoride Synthesis

| Precursor | Pyrolysis Temperature | Apparatus | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,2,4,4-Tetrafluoro-1,3-dithietane | 475–500 °C | Platinum Tube | Thiocarbonyl Difluoride | High Yield (e.g., 90%) | thieme-connect.dethieme-connect.de |

| 4,4-Difluoro-1,3-dithietane-2-thione | Not specified (Pyrolysis or Photolysis) | Not specified | Thiocarbonyl Difluoride | Not specified | thieme-connect.dethieme-connect.de |

The direct reaction of fluoroolefins with elemental sulfur provides another pathway to fluorinated sulfur compounds, including thioacyl fluorides. researchgate.net For instance, the reaction of tetrafluoroethylene (B6358150) (TFE) with sulfur at elevated temperatures (e.g., 445 °C) in a flow system produces a mixture of compounds, including tetrafluoro-1,2,3,4-tetrathiane, tetrafluoro-1,2,3-trithiolane, and thiocarbonyl fluoride. acs.org This demonstrates that under thermal conditions, C=C bonds in fluoroolefins can be cleaved and react with sulfur to form thiocarbonyl functionalities.

This general principle extends to the synthesis of more complex perfluorothioacyl fluorides. researchgate.net Research has also explored the radical addition of sulfur-fluorine compounds to fluoroolefins. For example, arylchlorotetrafluoro-λ⁶-sulfanes (ArSF₄Cl) undergo radical addition to tetrafluoroethylene, creating novel polyfluoroalkylated sulfur compounds. nih.govrsc.orgnih.gov While distinct from direct elemental sulfur reactions, these pathways underscore the reactivity of fluoroolefins toward forming C-S bonds, a key step in building thioacyl fluoride structures.

Electrochemical fluorination (ECF) is a powerful industrial method for producing highly fluorinated organic compounds. ucf.eduresearchgate.net The process, often referred to as the Simons process, typically uses anhydrous hydrogen fluoride as both the solvent and fluorine source. researchgate.net When applied to organosulfur compounds, ECF can lead to perfluorinated products through the replacement of hydrogen atoms with fluorine. ucf.eduresearchgate.net For example, the ECF of dialkyl sulfides can produce perfluorinated derivatives. researchgate.net

More selective ECF methods have also been developed using ionic liquids like Et₃N·nHF or Et₄NF·nHF. rsc.orgrsc.orgbeilstein-journals.org These techniques can achieve partial fluorination, often targeting the α-position of sulfides, which is facilitated by the presence of an electron-withdrawing group. beilstein-journals.orgacs.org Anodic fluorination of S-alkyl benzothioates, for example, successfully introduces a fluorine atom at the α-position to the sulfur atom. beilstein-journals.org This selective fluorination of sulfide (B99878) precursors is a key step toward creating the perfluorinated carbon chain adjacent to the sulfur, which is characteristic of compounds like trifluoroethanethioyl fluoride. The ECF of a suitable organosulfur precursor containing a thioester or a related group could theoretically yield the desired perfluorinated thioacyl fluoride.

Table 2: Conditions for Selective Electrochemical Fluorination of Organosulfur Compounds

| Substrate | Electrolyte/Fluorine Source | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| Ethyl α-(phenylthio)acetate | Et₃N·3HF | Ionic Liquid (VOC-free) | Formation of α-monofluoro and α,α-difluoro derivatives. | rsc.org |

| S-Alkyl Benzothioates | Et₄NF·4HF | Dichloromethane (CH₂Cl₂) | Regioselective α-fluorination. | beilstein-journals.org |

| Methyl(phenylthio)acetate | Tetrabutylammonium fluoride (TBAF) | Acetonitrile | Formation of mono-fluorinated product. | nih.gov |

Indirect Synthetic Strategies and Precursor Chemistry

Indirect strategies involve adapting established synthetic methods for acyl fluorides to their thio-analogs, presenting a frontier for new methodological development.

Deoxyfluorination is a widely used method for converting carboxylic acids and alcohols into acyl fluorides and alkyl fluorides, respectively. nih.govsigmaaldrich.com Reagents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, and more recent, safer alternatives like PyFluor (2-pyridinesulfonyl fluoride) and other aryl fluorosulfonates are employed for this transformation. nih.govsigmaaldrich.combeilstein-journals.orgcas.cn The reaction typically proceeds by activating the carboxylic acid, which then undergoes nucleophilic substitution by a fluoride ion. For instance, using PyFluor requires a strong base to generate a reactive intermediate that is subsequently fluorinated. sigmaaldrich.com

Potential Adaptation for Thioacyl Fluorides: This well-established concept for oxygen-containing compounds provides a logical blueprint for the synthesis of thioacyl fluorides from their corresponding thiocarboxylic acids (RC(S)OH). A hypothetical reaction would involve the activation of the thiocarboxylic acid with a deoxyfluorination reagent. The sulfur atom's different electronic properties compared to oxygen would likely influence the reaction kinetics and intermediate stability, but the fundamental mechanistic pathway could be analogous. The development of sulfur-specific fluorinating agents, such as those based on sulfur(IV) fluorides, further expands the toolkit for such transformations. claremont.edursc.orgnih.gov

The synthesis of acyl fluorides can also be achieved via the metal-catalyzed fluorocarbonylation of organic halides. nih.gov Palladium- and copper-catalyzed systems have been developed to couple aryl, vinyl, or alkyl halides with a fluoride source under a carbon monoxide (CO) atmosphere. nih.govchemrxiv.orgresearchgate.netorganic-chemistry.org This method efficiently constructs the acyl fluoride moiety in one step. Recent advances include photochemical methods using copper catalysts that operate under mild conditions. chemrxiv.orgresearchgate.netorganic-chemistry.org These reactions proceed via the oxidative addition of the halide to the metal center, followed by CO insertion to form a metal-acyl intermediate, which then undergoes reductive elimination with a fluoride source to yield the acyl fluoride. nih.gov

Analogies for Thioacyl Fluoride Formation: By analogy, a metal-catalyzed "fluoro-thiocarbonylation" could potentially synthesize thioacyl fluorides. Such a process would theoretically involve replacing carbon monoxide with a thiocarbonyl source, such as carbon disulfide (CS₂) or carbonyl sulfide (OCS). The catalytic cycle would be similar: a metal catalyst would react with an organic halide and the thiocarbonyl source to form a metal-thioacyl intermediate. Subsequent reaction with a fluoride donor would yield the target thioacyl fluoride. The challenges in this hypothetical pathway would include managing the reactivity and potential polymerization of the thiocarbonyl source and ensuring the catalyst's compatibility and turnover in the presence of sulfur compounds.

Radical Fluorination Pathways

Radical fluorination offers a complementary approach to traditional nucleophilic and electrophilic methods for creating carbon-fluorine bonds. numberanalytics.com This strategy involves the generation of a carbon-centered radical, which is then trapped by a fluorine atom source. numberanalytics.com While specific examples detailing the synthesis of this compound via radical pathways are not prominent in the literature, the general principles can be applied hypothetically to its precursors.

A plausible radical pathway could involve the decarboxylative fluorination of a suitable carboxylic acid precursor. Methodologies exist where metal catalysts (e.g., silver, manganese) or photoredox catalysis can trigger the formation of a radical from a carboxylic acid, which is then fluorinated. numberanalytics.com For instance, a trifluorodithioacetic acid (CF₃C(S)SH) could potentially undergo a Hunsdiecker-type reaction using a reagent like xenon difluoride (XeF₂), which serves as both the radical initiator and the fluorine source. numberanalytics.com

Another approach involves leveraging the chemistry of trifluoroacetic acid (TFA) and its derivatives. Photocatalytic methods, often employing visible light, can induce the decarboxylation of TFA to generate a trifluoromethyl radical (•CF₃). cas.cn While typically used for trifluoromethylation reactions, this radical could, in principle, be intercepted in a process designed to build the thioacyl fluoride functionality. cas.cn

The primary sources of atomic fluorine for these radical reactions have historically been highly reactive gases like elemental fluorine (F₂) and hypofluorites. numberanalytics.com However, the development of electrophilic N-F reagents, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®, has provided safer and more manageable alternatives that can effectively transfer a fluorine atom to a radical intermediate. numberanalytics.com

Approaches utilizing Sulfur-Based Fluorinating Reagents

Sulfur-based fluorinating reagents are pivotal in organofluorine chemistry, capable of converting various oxygen-containing functional groups into their fluorinated counterparts. Reagents like sulfur tetrafluoride (SF₄) and its liquid derivative, diethylaminosulfur trifluoride (DAST), are particularly effective. wikipedia.orgmanchesterorganics.com

Sulfur tetrafluoride is a powerful, albeit hazardous, reagent used extensively in industrial processes. wikipedia.orgmanchesterorganics.com It is exceptionally effective at converting carboxylic acids into trifluoromethyl groups. wikipedia.org The reaction proceeds in a stepwise manner, initially converting the carboxylic acid (R-COOH) to an acyl fluoride (R-C(O)F), which is then further fluorinated to the trifluoromethyl group (R-CF₃). wikipedia.org This transformation is fundamental for synthesizing compounds with a CF₃ group and could be adapted for this compound, likely starting from a sulfur-containing carboxylic acid analog.

The synthesis of thioacyl halides, a class to which this compound belongs, can be achieved through several routes, although no single method is universally applicable. A common strategy involves the treatment of dithiocarboxylic acids with reagents like thionyl chloride or phosgene (B1210022) to yield the corresponding thioacyl chloride. beilstein-journals.org This could then potentially undergo a halogen exchange (halex) reaction to yield the target thioacyl fluoride.

A more direct, albeit challenging, route would be the direct fluorination of a dithiocarboxylic acid (RCS₂H). The inherent reactivity and instability of many thioacyl fluorides, which tend to dimerize or polymerize, complicate these syntheses. beilstein-journals.org

Below is a table summarizing various preparative methods for thioacyl fluorides, highlighting the diversity of precursors and reagents employed. beilstein-journals.org

| Precursor Type | Reagent(s) | Method Description |

| Polyhaloalkenes/Alkanes | Elemental Sulfur | Sulfuration of the halo-compound. |

| Halogenated Sulfenyl Chlorides | Copper or Tin | Dehalogenation to afford the thioacyl fluoride. |

| Dithiocarboxylic Acids | Thionyl Chloride, Phosgene | Forms thioacyl chloride, which may be converted to the fluoride. |

| Thioacyl Bromides | Fluoride Source | Substitution of bromide with fluoride. |

| Polyfluoro-S-benzoyl Thioester | Heat (Pyrolysis) | Thermal decomposition to yield the thioacyl fluoride. |

This table is based on general methods for thioacyl fluoride synthesis and may be applicable to this compound. beilstein-journals.org

Green Chemistry and Sustainable Synthesis Considerations for Fluorinated Compounds

The synthesis of organofluorine compounds is increasingly scrutinized through the lens of green chemistry, aiming to reduce environmental impact and improve safety. numberanalytics.comacsgcipr.org Traditional fluorination often involves hazardous reagents, high energy consumption, and the generation of persistent waste. acsgcipr.orgnumberanalytics.com

Key principles of green fluorination include:

Safer Reagents: There is a significant push to replace highly toxic and hazardous reagents like elemental fluorine (F₂) and sulfur tetrafluoride (SF₄) with safer alternatives. acsgcipr.orgacsgcipr.org Modern reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are solids that are easier and safer to handle. numberanalytics.comacsgcipr.org While reagents like DAST were developed as a safer liquid alternative to SF₄, they possess thermal instability and can decompose explosively, prompting the development of even more stable alternatives like Deoxo-Fluor and XtalFluor®. manchesterorganics.comacs.org

Atom Economy: Many fluorination reactions suffer from poor atom economy, generating significant waste relative to the desired product. acsgcipr.orgukri.org For example, electrophilic reagents like NFSI generate amine-based byproducts. acsgcipr.org Developing catalytic cycles and reactions with fewer byproducts is a central goal. ukri.org Transition metal-catalyzed transfer fluorination, where a fluorine atom is moved from an over-fluorinated compound to a target molecule, represents a highly atom-economical approach. ukri.org

Solvent Selection: Fluorination reactions often rely on polar aprotic solvents like DMF and NMP, which are under regulatory scrutiny due to their toxicity. wpmucdn.com Research into greener solvent alternatives, such as cyclopentanone, Cyrene™, or even solvent-free conditions using mechanochemistry (grinding), is an active area of development. wpmucdn.comresearchgate.net

Circular Economy for Fluorine: A forward-looking approach involves creating a closed-loop economy for fluorine. chemrxiv.org This includes developing methods to recycle fluorine from waste streams, such as per- and polyfluoroalkyl substances (PFAS), and using these recovered fluorides as reagents for new syntheses. chemrxiv.org

Scale-Up and Industrial Synthetic Considerations

Transitioning the synthesis of a specialized compound like this compound from the laboratory to an industrial scale presents significant challenges related to safety, cost, and process robustness. scientificupdate.comrsc.org

Reagent Handling and Safety: The use of highly reactive and toxic gases, such as sulfur tetrafluoride (SF₄), is a primary safety concern in large-scale fluorination. manchesterorganics.comresearchgate.net SF₄ is corrosive and reacts violently with water to release highly toxic hydrogen fluoride (HF). manchesterorganics.com Industrial-scale reactions involving SF₄ necessitate specialized equipment, such as pressure vessels and reactors lined with corrosion-resistant alloys like Hastelloy. researchgate.netthieme-connect.com Comprehensive safety protocols, including robust ventilation, personal protective equipment (PPE), and emergency response plans, are mandatory. taiyugas.com While liquid reagents like DAST are more convenient to handle than gaseous SF₄, their thermal instability and potential for explosive decomposition at higher temperatures pose significant scale-up risks. manchesterorganics.comacs.org

Process Optimization and Control: Fluorination reactions are often highly exothermic, and maintaining precise temperature control is crucial to prevent runaway reactions and ensure product selectivity. mt.com This is particularly challenging during scale-up, where the surface-area-to-volume ratio decreases, making heat dissipation less efficient. mt.com

Flow Chemistry: Continuous flow chemistry has emerged as a transformative technology for mitigating the risks associated with hazardous reactions. beilstein-journals.orgacs.org By conducting reactions in small-volume microreactors or flow systems, several advantages are realized:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. acs.org

Superior Heat Transfer: The high surface-area-to-volume ratio allows for highly efficient heat exchange, enabling precise temperature control and preventing thermal runaways. beilstein-journals.org

Improved Mixing and Control: Flow reactors provide excellent control over reaction parameters like residence time, temperature, and stoichiometry, often leading to higher yields and purities. acs.org

Recent developments have demonstrated the successful use of SF₄ in a continuous flow setup, providing a much safer and more controlled method for deoxyfluorination compared to traditional batch processes in autoclaves. acs.org This approach avoids the need for co-reagents like HF and allows for the integration of in-line monitoring to ensure process stability. acs.org Such technologies are critical for the safe and efficient industrial synthesis of complex fluorinated molecules. acs.org

Structural Elucidation and Spectroscopic Characterization of Trifluoroethanethioyl Fluoride

Advanced Spectroscopic Techniques for Organofluorine Compounds

The analysis of organofluorine compounds is greatly enhanced by specialized spectroscopic techniques that are sensitive to the presence of fluorine atoms. These methods provide detailed information about the molecular structure, bonding, and electronic distribution.

NMR spectroscopy is a cornerstone for the structural determination of organofluorine compounds. The ¹⁹F nucleus, with a natural abundance of 100% and a high gyromagnetic ratio, is highly sensitive in NMR experiments, offering a wide range of chemical shifts that are exquisitely sensitive to the local chemical environment. man.ac.uk

For Trifluoroethanethioyl fluoride (B91410), two distinct fluorine environments are expected: the three fluorine atoms of the CF₃ group and the single fluorine atom of the -C(S)F group.

Chemical Shifts (δ): The ¹⁹F NMR spectrum would show two main resonances. The CF₃ group's chemical shift is influenced by the adjacent thiocarbonyl group. In similar trifluoroacetyl compounds (CF₃C(O)X), the CF₃ resonance typically appears in the range of -70 to -85 ppm relative to CFCl₃. acs.org The fluorine atom of the thioacyl fluoride group (-C(S)F) is expected to have a significantly different chemical shift, likely at a much lower field (more positive ppm value), characteristic of fluorine atoms bonded to sp²-hybridized carbon.

Coupling Patterns (J): Spin-spin coupling between the two sets of fluorine nuclei (⁴JFF) would occur. This four-bond coupling is anticipated to be in the range of 5-15 Hz, resulting in the CF₃ signal appearing as a doublet and the -C(S)F signal appearing as a quartet. The magnitude of this coupling provides valuable information about the through-bond and through-space interactions between the fluorine nuclei. nih.govresearchgate.net

As Trifluoroethanethioyl fluoride contains no hydrogen, ¹H NMR spectroscopy is not applicable. However, ¹³C NMR spectroscopy provides critical data for confirming the carbon backbone.

¹³C NMR Spectrum: Two distinct carbon signals would be observed.

The carbon of the trifluoromethyl (CF₃) group would appear as a quartet due to one-bond coupling (¹JCF) with the three attached fluorine atoms. This coupling constant is typically large, often in the range of 270-290 Hz. rsc.org

The carbon of the thiocarbonyl (-C(S)F) group would appear as a doublet due to one-bond coupling (¹JCF) with the directly attached fluorine atom. This coupling constant is also expected to be large. Furthermore, this carbon signal would be split into a quartet by the three fluorine atoms of the CF₃ group via a two-bond coupling (²JCF), which is significantly smaller, typically around 30-40 Hz. researchgate.net

The combination of ¹⁹F and ¹³C NMR data allows for an unambiguous assignment of the molecule's connectivity.

| Nucleus | Group | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|---|

| ¹⁹F | CF₃- | -70 to -85 | Doublet | ⁴JFF: 5-15 |

| -C(S)F | > 0 (Low Field) | Quartet | ||

| ¹³C | CF₃- | ~115-125 | Quartet | ¹JCF: ~270-290 |

| -C(S)F | ~180-200 | Doublet of Quartets | ¹JCF: Large; ²JCF: ~30-40 |

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₂F₄S), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺). The theoretical exact mass is approximately 149.9578 u.

The electron ionization (EI) mass spectrum would likely exhibit characteristic fragmentation patterns for trifluoromethyl-containing compounds. fluorine1.ru Key fragmentation pathways would include:

Loss of a CF₃ radical: A prominent peak corresponding to the [M - CF₃]⁺ ion (m/z ≈ 81) would be expected. This represents the loss of 69 Da, a common feature in the mass spectra of CF₃-containing molecules. acdlabs.com

Loss of a fluorine atom: A peak corresponding to the [M - F]⁺ ion (m/z ≈ 131) could be observed.

Formation of CF₃⁺: A signal at m/z 69 corresponding to the trifluoromethyl cation is highly probable.

| m/z (approx.) | Ion/Fragment | Identity |

|---|---|---|

| 150 | [C₂F₄S]⁺ | Molecular Ion |

| 81 | [CFS]⁺ | Loss of ·CF₃ |

| 69 | [CF₃]⁺ | Trifluoromethyl Cation |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. The vibrational spectrum of this compound would be characterized by strong absorptions corresponding to C-F and C=S bond vibrations.

C-F Stretching Vibrations: Organofluorine compounds exhibit strong IR absorptions in the 1400-1000 cm⁻¹ region due to C-F stretching modes. The CF₃ group would show intense, characteristic symmetric and asymmetric stretching bands in this region.

C=S Stretching Vibration: The thiocarbonyl (C=S) double bond stretch is a key feature. In related thioacyl compounds, this vibration typically appears in the region of 1250-1050 cm⁻¹. Its exact position and intensity are sensitive to the electronegativity of the attached atoms.

Other Vibrations: C-C stretching and various bending modes (e.g., CF₃ deformation) would appear at lower frequencies in the fingerprint region (< 1000 cm⁻¹).

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting vibrational frequencies and intensities, aiding in the assignment of experimental spectra. nih.govnih.govspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Gas-Phase Structural Determination Methods

Gas-phase electron diffraction (GED) is a primary technique for determining the precise geometric structure of molecules free from intermolecular forces that are present in condensed phases. wikipedia.org This method provides accurate measurements of bond lengths, bond angles, and dihedral (torsional) angles.

For this compound, a GED study, ideally combined with high-level computational calculations (e.g., ab initio or DFT methods), would provide definitive structural parameters. nih.govconicet.gov.arwikipedia.org Key structural questions that GED could answer include:

Conformational Preference: The molecule can exist in different conformations based on the rotation around the C-C single bond. The primary conformers would be syn (where the C=S bond is eclipsed with a C-F bond) and anti (where the C=S bond is staggered relative to the C-F bonds). Computational studies on analogous compounds like methyl trifluoroacetate (B77799) often show a strong preference for one conformer. conicet.gov.ar

Bond Lengths and Angles: Precise values for r(C-F), r(C-C), r(C=S), and r(C-Facyl) bond lengths, as well as the F-C-F, C-C-S, and F-C-S bond angles would be determined. The C-C bond is expected to be relatively long due to the repulsive forces between the electronegative CF₃ and C(S)F groups.

Crystal Structure Analysis (if applicable to solid-state derivatives)

At present, there are no published crystal structures for any solid-state derivatives of this compound. The analysis of crystal structures provides invaluable information on the three-dimensional arrangement of atoms and molecules in a solid, including bond lengths, bond angles, and intermolecular interactions. While crystal structures of various compounds containing trifluoroacetyl groups (CF₃CO-) have been determined, this information cannot be directly extrapolated to derivatives of this compound due to the different electronic and steric properties of the thiocarbonyl group (C=S) compared to the carbonyl group (C=O).

Future research efforts may lead to the synthesis and isolation of this compound or its stable derivatives, which would then allow for their detailed spectroscopic and structural characterization. Such studies would be crucial for understanding the fundamental properties of this and related thioacyl fluoride compounds.

Reactivity and Reaction Mechanisms of Trifluoroethanethioyl Fluoride

Dienophilic Character in Cycloaddition Reactions

Trifluoroethanethioyl fluoride (B91410) serves as a potent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. These reactions are a primary method for constructing fluorine-containing thiopyran derivatives. The reactivity of polyfluoroalkyl thiocarbonyl compounds, including trifluoroethanethioyl fluoride, in these cycloadditions allows for the formation of six-membered heterocyclic rings.

Diels-Alder Reactions with Conjugated Dienes (e.g., Butadiene, Dimethylbutadiene)

The cycloaddition of this compound with 1,3-dienes proceeds readily, typically at low temperatures such as 0 °C. This reactivity highlights its utility in forming new carbon-sulfur and carbon-carbon bonds in a concerted fashion.

The initial product of the Diels-Alder reaction between this compound and a conjugated diene is a dihydrothiopyran adduct. The stability of these primary cycloadducts can be influenced by the nature of the polyfluoroalkyl substituent. In the case of trifluorothioacetyl chloride, a related compound, the resulting adduct is relatively stable and can be isolated and characterized spectroscopically. researchgate.netcas.cn This suggests that the dihydrothiopyran adduct from this compound is also a viable intermediate.

The general reaction scheme for the formation of a dihydrothiopyran adduct is as follows:

| Diene | Dienophile | Adduct |

| 1,3-Diene | This compound | Dihydrothiopyran derivative |

Following the initial cycloaddition, the dihydrothiopyran adduct can undergo elimination of hydrogen fluoride (HF) to form a more stable, conjugated thiopyran ring system. While the direct elimination of HF from the this compound adduct is not extensively detailed in available literature, the behavior of analogous compounds provides insight into this process. For instance, the cycloadducts derived from polyfluoroalkane thiocarboxylic acid chlorides with longer fluoroalkyl chains have been observed to directly yield 2H-thiopyrans upon evaporation of the reaction mixture. researchgate.netcas.cn Furthermore, the dehydrochlorination of a related CF3-substituted thiopyran has been achieved through heating, indicating that elimination is a feasible subsequent step. researchgate.netcas.cn These transformations suggest a similar pathway for the fluoride adducts, leading to the formation of thiopyrans.

Cycloaddition with Cyclic Dienes and Enhanced Adduct Stability

This compound also reacts with cyclic dienes. A notable example is its reaction with cyclopentadiene. This reaction, conducted at -78 °C, yields the corresponding bicyclic dihydrothiopyran adduct, specifically 2-fluoro-2-trifluoromethyl-3,6-dihydro-4,5-dimethyl-2H-1-thiapyran. nih.gov The formation of this adduct further demonstrates the dienophilic nature of this compound and its utility in constructing more complex, bridged heterocyclic systems. The stability of such adducts from cyclic dienes can be greater than those from acyclic dienes due to the rigid nature of the bicyclic framework, which may hinder elimination pathways.

| Reactants | Reaction Conditions | Product | Yield (%) |

| Cyclopentadiene, this compound | -78 °C, then warm to room temperature | 2-fluoro-2-trifluoromethyl-3,6-dihydro-4,5-dimethyl-2H-1-thiapyran | 14 |

Scope and Limitations of Cycloaddition Pathways

The scope of cycloaddition reactions involving this compound appears to be broad, encompassing both acyclic and cyclic 1,3-dienes. The high reactivity of the C=S double bond, activated by the electron-withdrawing trifluoromethyl and fluorine substituents, makes it a strong dienophile.

However, limitations can arise. The stability of the initial dihydrothiopyran adducts can be a factor, with some adducts potentially undergoing spontaneous elimination of hydrogen fluoride, which might be advantageous for the synthesis of thiopyrans but prevents the isolation of the initial adduct. researchgate.netcas.cn The reaction with cyclopentadiene, for instance, resulted in a relatively low yield of the distilled product (14%), with a significant portion of the product being a polymeric residue, suggesting that polymerization can be a competing side reaction under certain conditions. nih.gov

Electrophilic Reactivity of the Thiocarbonyl Fluoride Moiety

Beyond its role as a dienophile in cycloaddition reactions, the thiocarbonyl fluoride moiety in this compound possesses an electrophilic carbon atom. This electrophilicity is due to the electron-withdrawing effects of the adjacent fluorine and trifluoromethyl groups. Consequently, the thiocarbonyl carbon is susceptible to attack by nucleophiles.

While specific studies on the electrophilic reactions of this compound are not widely documented, the reactivity of the closely related thiocarbonyl fluoride (CF2=S) provides a strong indication of this behavior. Thiocarbonyl fluoride is known to be a highly electrophilic species. cas.cn It readily reacts with various nucleophiles, such as amines. For example, primary amines react with thiocarbonyl fluoride to form isothiocyanates, while secondary amines yield thiocarbamoyl fluorides. cas.cn This reactivity underscores the electrophilic character of the C=S bond in fluorinated thiocarbonyl compounds. It is therefore expected that this compound would exhibit similar electrophilic behavior, reacting with a range of nucleophiles at the thiocarbonyl carbon.

Nucleophilic Addition Reactions

The thiocarbonyl group (C=S) in this compound is highly electrophilic and susceptible to nucleophilic attack. This reactivity is significantly enhanced by the strong electron-withdrawing effects of the trifluoromethyl (CF₃) group and the fluorine atom. Nucleophiles attack the carbon atom of the C=S double bond, which is polarized due to the higher electronegativity of sulfur and the attached fluorine atoms.

Reactions with amine nucleophiles illustrate this reactivity. Analogous to the simpler thiocarbonyl fluoride (CF₂=S), this compound is expected to react readily with primary and secondary amines under mild conditions. The reaction proceeds via a nucleophilic addition to the thiocarbonyl carbon, followed by the elimination of hydrogen fluoride.

With Secondary Amines: The reaction with a secondary amine (R₂NH) is expected to yield a thiocarbamoyl fluoride.

With Primary Amines: Primary amines (RNH₂) likely react to form an intermediate which then eliminates HF to produce an isothiocyanate.

The general mechanism involves the attack of the amine on the electrophilic carbon, forming a tetrahedral intermediate. Subsequent elimination of the fluoride ion, facilitated by proton transfer, leads to the final product.

Comparison with Perfluorinated Acyl Fluorides (R-COF) Reactivity

Perfluorinated acyl fluorides (R-COF) are valuable reagents in organic synthesis, known for their unique balance of stability and reactivity. researchgate.netnih.gov They are generally more stable and easier to handle than their acyl chloride or bromide counterparts, primarily due to the strength of the carbon-fluorine bond. nih.gov However, they remain highly effective acylating agents because the perfluoroalkyl group makes the carbonyl carbon highly electrophilic.

When comparing the reactivity of this compound with a perfluorinated acyl fluoride like trifluoroacetyl fluoride (CF₃COF), several key differences arise:

Electrophilicity: Both compounds feature a highly electrophilic carbon atom due to the inductive effects of the CF₃ group and the directly attached fluorine.

Bond Strength: The C=S double bond in a thiocarbonyl is weaker and longer than the C=O double bond in a carbonyl. This makes the π-system of the thiocarbonyl more polarizable and generally more reactive towards nucleophiles.

Reaction Products: While acyl fluorides participate in acylation reactions (nucleophilic acyl substitution), thiocarbonyl fluorides undergo thioacylation.

Consequently, this compound is expected to be more reactive towards nucleophiles than trifluoroacetyl fluoride. Acyl fluorides exhibit electrophilicity comparable to activated esters but with less steric hindrance, whereas the corresponding thioacyl fluorides are even more reactive. nih.gov

| Feature | This compound (CF₃C(S)F) | Perfluorinated Acyl Fluoride (CF₃C(O)F) |

| Functional Group | Thiocarbonyl | Carbonyl |

| Central Bond | C=S (weaker, more polarizable) | C=O (stronger, less polarizable) |

| Electrophilicity | Very High | High |

| General Reactivity | Higher | Lower |

| Typical Reaction | Thioacylation | Acylation |

| Stability | Generally less stable | More stable than other acyl halides |

Isomerization Pathways of C₂F₄S Species

This compound is one of three stable isomers with the molecular formula C₂F₄S. The other two isomers are tetrafluorothiirane and trifluoroethenesulfenyl fluoride. Theoretical studies using ab initio calculations have explored the potential energy surfaces for the interconversion of these isomers. dtu.dk These calculations indicate that while all three isomers can exist as stable species, their relative stabilities differ significantly. dtu.dk

Interconversion with Tetrafluorothiirane

This compound can theoretically isomerize to the cyclic compound tetrafluorothiirane. This process involves the formation of a three-membered ring containing a sulfur atom. Computational studies have determined the activation energy for this conversion. Tetrafluorothiirane is found to be the most stable of the C₂F₄S isomers. dtu.dk The isomerization from this compound to tetrafluorothiirane is an exothermic process, but it must overcome a significant energy barrier.

Interconversion with Trifluoroethenesulfenyl Fluoride

The third isomer, trifluoroethenesulfenyl fluoride (CF₂=CFSF), is considerably less stable than both this compound and tetrafluorothiirane. dtu.dk The pathway for the isomerization of this compound to trifluoroethenesulfenyl fluoride also involves a substantial activation energy. The reverse reaction, from the less stable trifluoroethenesulfenyl fluoride to this compound, has a much lower energy barrier.

The calculated relative energies and activation energies for these isomerization pathways provide insight into the kinetic and thermodynamic stability of these species. dtu.dk

| Reaction Pathway | Relative Energy of Product (kJ/mol) | Activation Energy (kJ/mol) |

| CF₃C(S)F → Tetrafluorothiirane | -40.6 | 196.2 |

| CF₃C(S)F → CF₂=CFSF | +87.4 | 280.3 |

| Tetrafluorothiirane → CF₃C(S)F | +40.6 | 236.8 |

| CF₂=CFSF → CF₃C(S)F | -87.4 | 192.9 |

Data sourced from ab initio calculations. dtu.dk

Thermal Stability and Decomposition Pathways

Specific experimental data on the thermal decomposition of this compound is limited. However, its stability and decomposition pathways can be inferred from the behavior of related fluorinated and sulfur-containing compounds. The thermal degradation of fluoropolymers and other fluoro-organic molecules often involves the elimination of stable molecules like hydrogen fluoride (HF) or the cleavage of the weakest bonds in the molecule. turi.orgrsc.org

For this compound, potential decomposition pathways at elevated temperatures could include:

C-C Bond Cleavage: Scission of the bond between the thiocarbonyl carbon and the trifluoromethyl group, yielding CF₃ and C(S)F radicals.

C-S Bond Cleavage: While the C=S double bond is strong, cleavage of a C-S single bond in a reaction intermediate could occur.

Decarbonylation/Dethionylation: Loss of the C=S group to form other fluorinated species.

Rearrangement: Isomerization to more stable forms like tetrafluorothiirane, as discussed previously, could precede decomposition.

The pyrolysis of related compounds like trifluoroacetic acid yields products such as trifluoroacetyl fluoride, carbon dioxide, and difluorocarbene (CF₂), suggesting that complex reactions involving radical species and rearrangements are likely. rsc.org

Reactions with Specific Reagents (e.g., Fluoride Ion, Lewis Bases, Organometallic Reagents)

Fluoride Ion: The fluoride ion (F⁻) can act as a nucleophile. In reactions with this compound, it could potentially add to the electrophilic thiocarbonyl carbon. The reaction of F⁻ with related β-fluorinated alkyl iodides shows that while nucleophilic substitution can occur, other pathways may also be active. nih.gov Nucleophilic attack on the thiocarbonyl carbon would form a transient perfluorinated thiolate anion, [CF₃C(S)F₂]⁻.

Lewis Bases: As discussed in the section on nucleophilic addition, Lewis bases, particularly amines, are expected to react readily with this compound. The reaction of the simpler thiocarbonyl fluoride with secondary amines yields thiocarbamoyl fluorides, while primary amines produce isothiocyanates. cas.cnnih.gov This indicates that the thiocarbonyl fluoride moiety is a potent electrophile for Lewis basic reagents.

Organometallic Reagents: Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds are powerful nucleophiles and strong bases. libretexts.org They readily add to carbonyl and thiocarbonyl groups. It is expected that these reagents would attack the highly electrophilic carbon of the C=S bond in this compound. This would result in the formation of a new carbon-carbon bond and a transient metal thiolate intermediate. Subsequent workup would likely yield a thiol or a related sulfur compound. However, due to their strong basicity, side reactions could occur if there are any acidic protons available. It is also well-established that alkyl fluorides are generally not suitable for the preparation of Grignard or organolithium reagents due to the inertness of the C-F bond. libretexts.org

Computational and Theoretical Studies on Trifluoroethanethioyl Fluoride

Quantum Chemical Calculations for Molecular Structure and Energetics

Computational chemistry offers powerful tools to investigate the fundamental properties of molecules like Trifluoroethanethioyl fluoride (B91410). High-level theoretical methods provide a means to understand its geometry, stability, and electronic makeup with remarkable accuracy.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in characterizing Trifluoroethanethioyl fluoride. Methods such as the Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory have been employed to explore the energetic landscape of C2F4S isomers.

One significant study focused on the isomerization reactions between this compound (referred to as trifluorothioacetyl fluoride), tetrafluorothiirane, and trifluoroethenesulfenyl fluoride. dtu.dk These investigations utilized ab initio Hartree-Fock and second-order Møller-Plesset (MP2) perturbation calculations, as well as the more sophisticated Gaussian-3 (G3) theory, to determine the relative stabilities and the energy barriers for their interconversion. dtu.dk

The results from these calculations indicate that this compound is a stable species among the possible C2F4S isomers. dtu.dk The use of these high-level theoretical models provides a reliable framework for understanding the thermodynamics and kinetics of this compound and its related isomers.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations are particularly well-suited for determining the ground state properties of molecules, including their optimized geometry and electronic structure.

For this compound, DFT calculations, often employing hybrid functionals like B3LYP, would provide key structural parameters. These calculations typically involve geometry optimization to find the lowest energy arrangement of the atoms. The resulting data would include precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

| Parameter | Calculated Value (B3LYP/6-31G*) |

| C=S Bond Length | ~1.6 Å |

| C-C Bond Length | ~1.5 Å |

| C-F (thioacyl) Bond Length | ~1.35 Å |

| C-F (trifluoromethyl) Bond Length (avg) | ~1.33 Å |

| C-C-S Angle | ~125° |

| C-C-F (thioacyl) Angle | ~115° |

| F-C-F (trifluoromethyl) Angle (avg) | ~109.5° |

| Total Energy | (Value in Hartrees) |

Investigation of Isomerization Transition States and Activation Energies

A crucial aspect of understanding the chemical behavior of this compound is the study of its isomerization pathways. Computational methods allow for the location of transition states, which are the high-energy saddle points on the potential energy surface that connect different isomers. The energy difference between the reactant and the transition state is the activation energy, a critical parameter for determining the rate of a reaction.

Ab initio calculations, including Hartree-Fock, MP2, and Gaussian-3 theory, have been successfully applied to determine the transition states and activation energies for the isomerization reactions involving this compound and its isomers, tetrafluorothiirane and trifluoroethenesulfenyl fluoride. dtu.dk These studies have shown that the isomerization reactions are feasible, suggesting that these isomers can interconvert under certain conditions. dtu.dk The calculated activation energies provide a quantitative measure of the kinetic stability of this compound with respect to its isomers.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potentials)

The electronic structure of a molecule governs its reactivity. Computational chemistry provides valuable descriptors that offer insights into how a molecule will interact with other chemical species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.

Electrostatic Potential (ESP): The electrostatic potential map is a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting sites of nucleophilic or electrophilic attack. For this compound, the electronegative fluorine and sulfur atoms would be expected to create distinct regions of negative and positive potential, influencing its intermolecular interactions.

Spectroscopic Property Prediction from Theoretical Models

Computational methods are not only used to predict structure and reactivity but also to simulate various types of spectra. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and can aid in the identification and characterization of molecules.

Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the harmonic frequencies at a given level of theory (e.g., DFT), a theoretical vibrational spectrum can be generated. This can help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as bond stretches, bends, and torsions.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F. By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the structure of a compound or to distinguish between different isomers.

Advanced Applications and Research Directions

Role as a Synthetic Building Block for Organosulfur and Organofluorine Compounds

Trifluoroethanethioyl fluoride (B91410) serves as a valuable precursor in the synthesis of a variety of organosulfur and organofluorine compounds. Its inherent reactivity, stemming from the electron-withdrawing trifluoromethyl group and the reactive thiocarbonyl fluoride moiety, makes it a key component in constructing complex molecular structures.

Synthesis of Sulfur-Containing Heterocycles via Cycloaddition

The carbon-sulfur double bond in trifluoroethanethioyl fluoride is an active participant in cycloaddition reactions, providing a direct pathway to the synthesis of various sulfur-containing heterocyclic compounds. Research has indicated its reactivity as a dienophile in Diels-Alder reactions. For instance, this compound has been noted to react with anthracene, a classic diene, suggesting its utility in forming cycloadducts that serve as precursors to more complex, sulfur-containing ring systems. This reactivity opens avenues for creating novel thiophenes, dithiolenes, and other related heterocyclic structures that are of interest in medicinal chemistry and materials science.

Integration into Complex Molecular Architectures

The unique chemical properties of this compound facilitate its incorporation into larger, more complex molecular frameworks. The trifluoromethyl group can impart desirable properties such as increased lipophilicity and metabolic stability to bioactive molecules. The thiocarbonyl group, following its transformation through cycloaddition or other reactions, can be further functionalized, allowing for the strategic assembly of intricate molecular designs. The ability to introduce both fluorine and sulfur into a molecule in a single step makes this compound an efficient tool for chemists aiming to synthesize novel compounds with tailored properties.

Exploration in Materials Science

The distinct physical and chemical properties of this compound have led to its investigation in the field of materials science, particularly for applications requiring high performance under demanding conditions.

Potential in Gaseous Dielectric Applications

This compound has been identified as a candidate for use as a gaseous dielectric. google.com Gaseous dielectrics are critical for insulating high-voltage electrical equipment such as circuit breakers, switchgear, and transformers. The key properties of a desirable dielectric gas include high dielectric strength, thermal stability, and a low global warming potential (GWP). This compound is listed in patents as a potential gaseous dielectric, with a molecular weight of 132.08 g/mol and a boiling point of -21.0 °C. google.com These properties suggest its potential to function as an insulating gas, possibly as an alternative to sulfur hexafluoride (SF6), which is a potent greenhouse gas.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C2F4S |

| Molecular Weight | 132.08 g/mol |

| Boiling Point | -21.0 °C |

Polymer Precursor Chemistry

While specific studies on the polymerization of this compound are not extensively detailed, the broader class of thiocarbonyl fluorides has been shown to undergo polymerization. This suggests the potential for this compound to act as a monomer or comonomer in the synthesis of fluorinated and sulfur-containing polymers. The resulting polymers could exhibit unique properties, such as high chemical resistance, thermal stability, and specific optical or electronic characteristics, making them suitable for specialized applications in coatings, elastomers, and advanced functional materials.

Development of Novel Fluorinating or Thioacylating Reagents

The reactivity of the C(S)F group in this compound suggests its potential for development into a novel reagent for introducing trifluoroethanethioyl groups into other molecules. This process, known as thioacylation, is a valuable transformation in organic synthesis. The presence of the highly electronegative trifluoromethyl group can influence the reactivity of the thiocarbonyl fluoride, potentially offering unique selectivity compared to other thioacylating agents. Furthermore, while not its primary role, the fluorine atom attached to the thiocarbonyl group could, under specific reaction conditions, participate in fluorination reactions, although this application remains largely unexplored.

Future Research Avenues and Untapped Reactivity Profiles

While this compound has defined properties, its full potential and range of chemical behaviors remain largely unexplored. Future research is poised to delve into novel applications and uncover untapped reactivity profiles, driven by the unique interplay of the trifluoromethyl group, the thioacyl fluoride moiety, and the inherent reactivity of the carbon-sulfur double bond. These investigations could open new frontiers in materials science, synthetic chemistry, and pharmaceutical development.

A significant area for future exploration lies in the controlled polymerization and copolymerization of this compound. Thioacyl fluorides are known for their propensity to dimerize or polymerize, a characteristic that could be harnessed to create novel fluorinated polymers. nih.gov Research could focus on developing catalytic systems that allow for precise control over the polymerization process, leading to materials with tailored thermal, chemical, and optical properties. The resulting polymers, rich in both fluorine and sulfur, could exhibit unique characteristics suitable for advanced applications such as high-performance elastomers, specialty coatings, and advanced dielectric materials.

The exploration of cycloaddition reactions involving this compound represents another promising research avenue. The electron-deficient nature of the C=S bond, enhanced by the strongly electron-withdrawing trifluoromethyl group, suggests that it could be a highly reactive dienophile or dipolarophile. nih.gov Systematic studies of its [4+2] and [2+3] cycloaddition reactions with a variety of dienes and 1,3-dipoles could lead to the synthesis of a diverse range of complex heterocyclic and carbocyclic structures containing the trifluoromethylthio group. These compounds could serve as valuable building blocks for the synthesis of novel agrochemicals and pharmaceuticals, as the incorporation of fluorine and sulfur is a well-established strategy for enhancing biological activity.

Furthermore, the development of new synthetic methodologies utilizing this compound as a reagent is a fertile ground for future research. Its reactivity could be exploited for the introduction of the trifluoroethanethioyl group into organic molecules. Investigating its reactions with various nucleophiles under different conditions could lead to the discovery of novel transformations and the synthesis of a wide array of organofluorine-sulfur compounds. Theoretical studies could play a crucial role in predicting and understanding the reactivity of this compound, guiding experimental efforts toward the most promising and unexplored reaction pathways. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.